4-Quinolin-8-ylsulfonylthiomorpholine
Description
4-Quinolin-8-ylsulfonylthiomorpholine is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a sulfonylthiomorpholine group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which exhibit antimicrobial, antitubercular, and kinase-inhibitory activities .
Properties
IUPAC Name |
4-quinolin-8-ylsulfonylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZNGHOXNWRVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolin-8-ylsulfonylthiomorpholine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Thiomorpholine Moiety: The final step involves the nucleophilic substitution of the sulfonyl chloride with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Quinolin-8-ylsulfonylthiomorpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiomorpholine, pyridine, sulfonyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Quinolin-8-ylsulfonylthiomorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Quinolin-8-ylsulfonylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, or anticancer effects . The specific pathways involved may include DNA synthesis, protein synthesis, and cell signaling pathways .
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Analogues
A critical distinction lies in the heteroatom composition of the morpholine/thiomorpholine ring. For example, 4-(Quinolin-8-yl)morpholine (CAS 928623-40-9) replaces sulfur with oxygen in the morpholine ring. Key differences include:
The sulfur atom in thiomorpholine increases lipophilicity, enhancing membrane permeability but introducing metabolic vulnerability. In contrast, morpholine derivatives like 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol prioritize stability and hydrogen-bonding interactions .
Sulfonyl Group vs. Other Quinoline Substituents
The sulfonyl group in this compound distinguishes it from analogs with alternative substituents:
- 3-Quinolinesulfonamides: These compounds, such as 1-alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides, exhibit altered electronic profiles due to the thioxo group at position 3. Their biological activity (e.g., enzyme inhibition) relies on the sulfonamide’s hydrogen-bonding capacity .
- 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline: The methylsulfonyl group here enhances solubility and steric bulk, contrasting with the direct sulfonyl-thiomorpholine linkage in the target compound .
Comparison with 4-(4-Nitrophenyl)thiomorpholine Derivatives
The precursor 4-(4-nitrophenyl)thiomorpholine shares the thiomorpholine core but lacks the quinoline-sulfonyl group. Key contrasts include:
- Reactivity : The nitro group in 4-(4-nitrophenyl)thiomorpholine is reducible to an amine, enabling downstream coupling reactions (e.g., amide formation) .
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